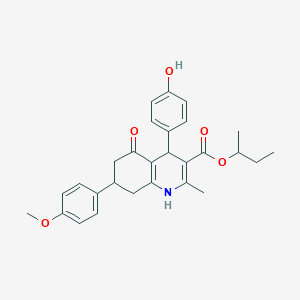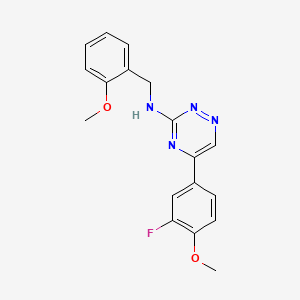![molecular formula C10H22NO5P B5124634 ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate, also known as EDMPA, is a phosphonate-based compound that has gained attention in the field of chemical synthesis and biological research. This compound is widely used in the synthesis of various phosphonate derivatives, and its unique structure makes it an essential component in the development of new drugs and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate is not well understood. However, it is believed that the compound acts as a phosphonate ester, which is capable of forming covalent bonds with various biological molecules. This property makes this compound an essential component in the development of new drugs and pharmaceuticals.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to be an effective inhibitor of acetylcholinesterase, which is an enzyme that plays a critical role in the transmission of nerve impulses. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate is its ease of synthesis. The compound can be synthesized in a laboratory setting with relative ease, making it an attractive option for researchers. However, one of the limitations of this compound is its toxicity. The compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to be an effective inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Another potential application is in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory properties, which could make it an attractive option for the development of new drugs in this area.
Conclusion:
In conclusion, this compound is a phosphonate-based compound that has gained attention in the field of chemical synthesis and biological research. The compound has been extensively used in scientific research due to its unique properties, and it has been found to exhibit various biochemical and physiological effects. While there are limitations to the use of this compound in certain experiments, its ease of synthesis and potential applications make it an attractive option for future research.
Méthodes De Synthèse
The synthesis of ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate involves the reaction of beta-alanine with diethyl phosphite and formaldehyde. This reaction produces a diethyl phosphonate intermediate, which is then reacted with ethyl chloroformate to form the final product. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
Ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate has been extensively used in scientific research due to its unique properties. It has been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of various phosphonate derivatives. This compound is also used as a reagent in the preparation of chiral phosphonates, which are important building blocks in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
ethyl 3-(diethoxyphosphorylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-4-14-10(12)7-8-11-9-17(13,15-5-2)16-6-3/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAPLXYMFAVPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)
![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)
